![molecular formula C20H18Cl2N2O3 B2420022 1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-5-methyl-1,3-dihydro-2H-indol-2-one CAS No. 320420-79-9](/img/structure/B2420022.png)
1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-5-methyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-5-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C20H18Cl2N2O3 and its molecular weight is 405.28. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-5-methyl-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-5-methyl-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
A study by Khalid, Sumrra, and Chohan (2020) explored the use of isatin derived ligands, structurally related to 1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-5-methyl-1,3-dihydro-2H-indol-2-one, as potential antibacterial and antifungal agents. These ligands were combined with various metal atoms to form complexes, which exhibited greater biological activity against selected fungal and bacterial species compared to their parent ligands (Khalid, S., Sumrra, S., & Chohan, Z., 2020).
Antitubercular and Antimalarial Agents
T. N. Akhaja and J. Raval (2012) synthesized and evaluated a series of derivatives structurally related to the given compound. They were screened for their potential as antitubercular and antimalarial agents, highlighting the compound's relevance in the development of new treatments for these diseases (Akhaja, T. N., & Raval, J., 2012).
Antitumor Activity
A 1990 study by Nguyen et al. examined derivatives of 1,3-dihydro-2H-indol-2-one, closely related to the compound , for their antitumor activity. The study found promising results in vitro and in vivo, suggesting potential antineoplastic properties for this class of compounds (Nguyen, C., Lhoste, J., Lavelle, F., Bissery, M., & Bisagni, E., 1990).
Anti-Inflammatory Activity
A 2020 study by Osarumwense Peter Osarodion investigated derivatives of 1,3-dihydro-2H-indol-2-one for their anti-inflammatory activity. The study found that some of these compounds exhibited significant anti-inflammatory effects, which could have implications for the development of new anti-inflammatory drugs (Osarodion, O. P., 2020).
Corrosion Inhibition
A. T. Ahmed's 2018 research focused on the synthesis of new 5-Nitro isatin derivatives, which are related to the compound of interest. These derivatives were evaluated for their effectiveness as corrosion inhibitors, highlighting another potential application of this chemical structure in industrial settings (Ahmed, A. T., 2018).
Eigenschaften
IUPAC Name |
[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-13-4-9-17-16(11-13)19(23-27-18(25)3-2-10-21)20(26)24(17)12-14-5-7-15(22)8-6-14/h4-9,11H,2-3,10,12H2,1H3/b23-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGFURLZAIBDAS-NMWGTECJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)CCCCl)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)CCCCl)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-5-methyl-1,3-dihydro-2H-indol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-ethyl-6-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2419942.png)
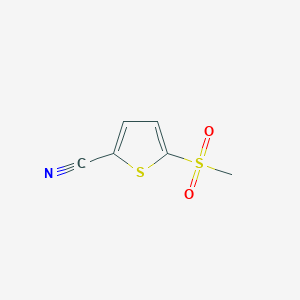

![N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2419946.png)
![N-(4-isopropylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2419947.png)
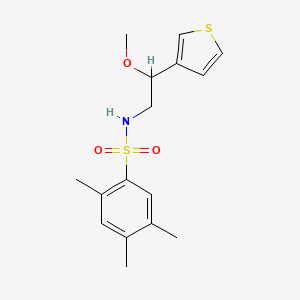
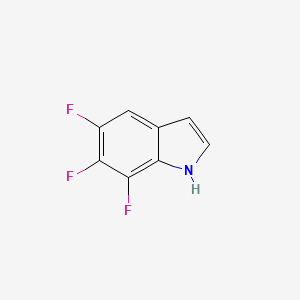
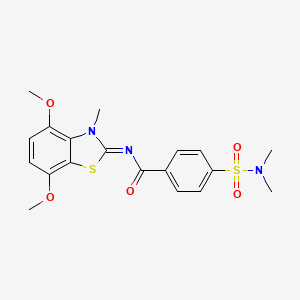
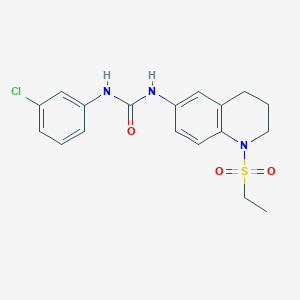
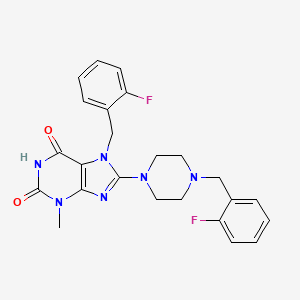
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2419956.png)
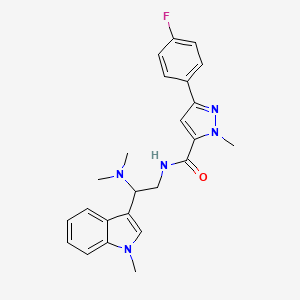
![3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2419962.png)